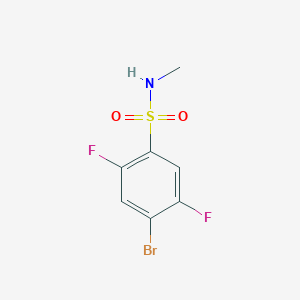
4-(3-pyridin-4-ylpropoxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-pyridin-4-ylpropoxy)benzoic acid is an organic compound with the molecular formula C15H13NO3 It is a derivative of benzoic acid, where the benzoic acid moiety is linked to a pyridine ring through a propoxy chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-pyridin-4-ylpropoxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 3-(pyridin-4-yl)propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The reaction can be summarized as follows:
4-Hydroxybenzoic acid+3-(Pyridin-4-yl)propyl bromideK2CO3,DMF4-[3-(Pyridin-4-yl)propyloxy]benzoic acid
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-pyridin-4-ylpropoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
4-(3-pyridin-4-ylpropoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and metal-organic frameworks (MOFs).
Mecanismo De Acción
The mechanism of action of 4-(3-pyridin-4-ylpropoxy)benzoic acid depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The propoxy chain and pyridine ring can interact with hydrophobic and aromatic regions of the target molecules, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
4-(Pyridin-4-yl)benzoic acid: Similar structure but lacks the propoxy chain.
3-(Pyridin-4-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of benzoic acid.
4-(3-Pyridyl)butanoic acid: Similar structure but with a butanoic acid moiety.
Uniqueness
4-(3-pyridin-4-ylpropoxy)benzoic acid is unique due to the presence of both a benzoic acid moiety and a pyridine ring linked by a propoxy chain
Propiedades
Fórmula molecular |
C15H15NO3 |
|---|---|
Peso molecular |
257.28 g/mol |
Nombre IUPAC |
4-(3-pyridin-4-ylpropoxy)benzoic acid |
InChI |
InChI=1S/C15H15NO3/c17-15(18)13-3-5-14(6-4-13)19-11-1-2-12-7-9-16-10-8-12/h3-10H,1-2,11H2,(H,17,18) |
Clave InChI |
FGCFEKDCZUOWRW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)OCCCC2=CC=NC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(4-{2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoyl]hydrazino}-4-oxobutyl)-N-methyl-L-valyl-N-[(3R,4S,5S)-1-{(2S)-2-[(1R,2R)-3-{[(2S)-3-(1H-indol-3-yl)-1-(1,2-oxazinan-2-yl)-1-oxopropan-2-yl]amino}-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl}-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N-methyl-L-valinamide](/img/structure/B8567698.png)

![5-Iodo-7-(phenylsulfonyl)-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8567721.png)



![2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B8567757.png)

